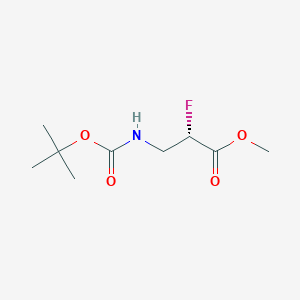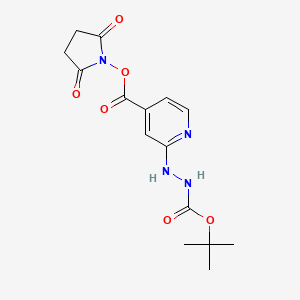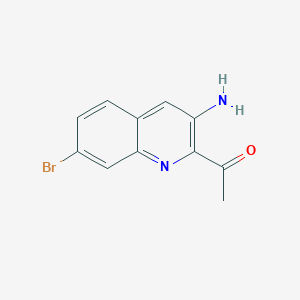
1-(3-Amino-7-bromoquinolin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-7-bromoquinolin-2-yl)ethanone is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological and pharmaceutical activities, making them essential in drug discovery and medicinal chemistry . The unique structure of this compound, which includes an amino group and a bromine atom, contributes to its distinct chemical properties and reactivity.
準備方法
The synthesis of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline core.
Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
化学反応の分析
1-(3-Amino-7-bromoquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroquinolines, dehalogenated quinolines, and substituted quinoline derivatives .
科学的研究の応用
1-(3-Amino-7-bromoquinolin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
1-(3-Amino-7-bromoquinolin-2-yl)ethanone can be compared with other quinoline derivatives, such as:
1-(3-Aminoquinolin-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(7-Bromoquinolin-2-yl)ethanone: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-(3-Nitro-7-bromoquinolin-2-yl)ethanone: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
The presence of both the amino group and the bromine atom in this compound makes it unique, offering a combination of reactivity and biological activity that is not found in other similar compounds.
特性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC名 |
1-(3-amino-7-bromoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-6(15)11-9(13)4-7-2-3-8(12)5-10(7)14-11/h2-5H,13H2,1H3 |
InChIキー |
XCJFRRJMACYPIP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)

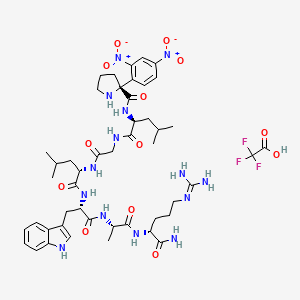


![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
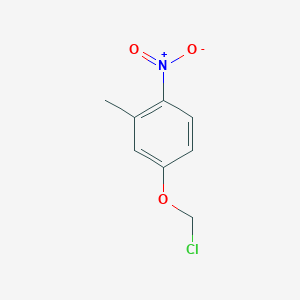
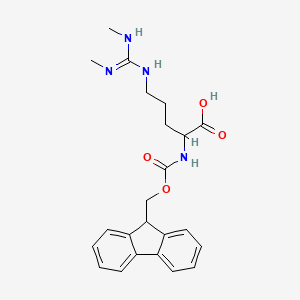
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
